coenzyme A(4-)
Description
Properties
Molecular Formula |
C21H32N7O16P3S-4 |
|---|---|
Molecular Weight |
763.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/p-4/t11-,14-,15-,16+,20-/m1/s1 |
InChI Key |
RGJOEKWQDUBAIZ-IBOSZNHHSA-J |
Isomeric SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCS)O |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Functions
Coenzyme A is integral to over 100 biochemical reactions, including:
- Fatty Acid Metabolism : CoA is essential for the synthesis and degradation of fatty acids, facilitating energy production from fats.
- Amino Acid Metabolism : It participates in the synthesis and catabolism of amino acids, influencing protein synthesis and degradation.
- Carbohydrate Metabolism : CoA is involved in the tricarboxylic acid cycle, aiding in energy production from carbohydrates.
- Synthesis of Biomolecules : It plays a role in the biosynthesis of cholesterol, acetylcholine, ketone bodies, and other vital biomolecules .
Role in Post-Translational Modifications
Coenzyme A levels significantly influence protein acetylation and other post-translational modifications:
- Histone Acetylation : Higher levels of CoA correlate with increased histone acetylation, impacting gene expression regulation .
- CoAlation : This modification involves the addition of CoA to proteins, which can alter their function and stability .
- 4'-Phosphopantetheinylation : This process is affected by CoA levels and plays a role in enzyme activity modulation .
3.1. Biochemical Assays
Coenzyme A is used in various biochemical assays to study enzyme activities:
- Ligase Activity Studies : For instance, the activity of 4-coumarate: CoA ligase can be analyzed using liquid chromatography techniques to separate reaction components .
3.2. Metabolomics
Recent studies have employed mass-spectrometry-based metabolomics to trace the synthesis pathways of CoA from precursors like vitamin B5, revealing insights into metabolic regulation under different physiological conditions .
4.1. Neurodegenerative Diseases
Research indicates that altered CoA levels are associated with neurodegenerative diseases. Understanding these alterations may lead to therapeutic strategies targeting CoA metabolism .
4.2. Cancer Research
Coenzyme A's role in regulating metabolic pathways has implications for cancer research, where metabolic reprogramming is a hallmark of cancer cells. Targeting CoA-related pathways could provide new avenues for cancer treatment .
Case Studies and Findings
Chemical Reactions Analysis
Chemical Reactions Involving Coenzyme A(4-)
Coenzyme A participates in numerous biochemical reactions, primarily through its role as a carrier of acyl groups. Below are key chemical reactions and pathways involving coenzyme A(4-):
Activation of Fatty Acids
Coenzyme A(4-) is essential for the activation of fatty acids into acyl-CoA derivatives, which are then utilized in various metabolic pathways:
-
Formation of Acyl-CoA : Fatty acids react with ATP to form acyl-adenylate, which subsequently reacts with coenzyme A to produce acyl-CoA, catalyzed by acyl-CoA synthetase.
Thioester Hydrolysis
Coenzyme A also participates in thioester hydrolysis reactions, where it acts as a nucleophile:
-
Hydrolysis Mechanism : The reaction typically involves the nucleophilic attack by water or hydroxide on the thioester bond, leading to the formation of free carboxylic acids and free coenzyme A .
Enzyme-Catalyzed Reactions
Coenzyme A serves as a substrate for various enzymes that catalyze its transfer or modification:
-
4-Coumarate:Coenzyme A Ligase : This enzyme catalyzes the formation of CoA esters from cinnamic acid derivatives, highlighting the role of coenzyme A in activating these compounds for further reactions .
-
Thioesterase Activity : Enzymes like 4-Hydroxybenzoate-CoA thioesterase catalyze the hydrolysis of CoA thioesters through nucleophilic displacement mechanisms .
Kinetic Studies
Kinetic studies have shown that the efficiency of coenzyme A-dependent reactions can vary significantly based on substrate structure and environmental conditions, such as pH and ionic strength .
| Reaction Type | Enzyme | Substrate | Product |
|---|---|---|---|
| Activation of Fatty Acids | Acyl-CoA Synthetase | Fatty Acid + ATP | Acyl-CoA |
| Hydrolysis | Thioesterase | Acyl-CoA | Free Carboxylic Acid + CoA |
| Ligase Reaction | 4-Coumarate:CoA Ligase | Cinnamic Acid Derivatives | CoA Ester |
Preparation Methods
Metabolic Pathway and Enzymatic Regulation
CoA biosynthesis begins with pantothenic acid (vitamin B5), which undergoes phosphorylation by pantothenate kinase (PANK) to form 4′-phosphopantothenate (PPan). Subsequent condensation with cysteine via phosphopantothenoylcysteine synthetase (PPCS) yields 4′-phosphopantothenoylcysteine, which is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to generate 4′-phosphopantetheine (PPanSH). The final steps involve adenylation by CoA synthase to form dephospho-CoA, followed by phosphorylation to yield CoA(4-).
Table 1: Key Enzymes in CoA Biosynthesis
| Enzyme | Function | Cofactor Requirement |
|---|---|---|
| Pantothenate kinase (PANK) | Phosphorylates pantothenate | ATP, Mg²⁺ |
| PPCS | Condenses PPan with cysteine | ATP |
| PPCDC | Decarboxylates phosphopantothenoylcysteine | None |
| CoA synthase | Adenylates and phosphorylates PPanSH | ATP, CTP |
Mutations in PANK2, a human isoform, are linked to neurodegeneration, underscoring the metabolic importance of regulated CoA synthesis.
Modulation of CoA Pools
Cellular CoA levels are dynamically regulated by nutrient availability and stress. For instance, fasting upregulates PANK1α in the liver, while excess fatty acids increase mitochondrial CoA concentrations. Genetic or pharmacological inhibition of PANK depletes CoA, impairing lipid metabolism and energy production.
Chemical Synthesis of CoA Thioesters
Carbodiimide (CDI)-Mediated Coupling
Activation of carboxylic acids with N,N′-carbonyldiimidazole (CDI) enables efficient coupling to CoA’s thiol group. This method achieves yields exceeding 70% for straight-chain acyl-CoAs (e.g., butyryl-CoA) and branched derivatives (e.g., isobutyryl-CoA). However, CDI is unsuitable for α,β-unsaturated acids due to side reactions.
Table 2: Representative Acyl-CoAs Synthesized via CDI
| Substrate | Product | Yield (%) |
|---|---|---|
| Butyric acid | Butyryl-CoA | 85 |
| Isobutyric acid | Isobutyryl-CoA | 68 |
| 3-Hydroxypropionic acid | 3-Hydroxypropionyl-CoA | 66 |
Ethyl Chloroformate (ECF) Activation
For α,β-unsaturated enoyl-CoAs (e.g., acrylyl-CoA), ECF-mediated activation avoids side reactions. This method involves forming a mixed anhydride between the acid and ECF, followed by nucleophilic attack by CoA’s thiol. Yields range from 40% for methylsuccinyl-CoA to 78% for 2-methylbutyryl-CoA.
Symmetric Anhydride Route
Succinyl-CoA and other dicarboxylic acid derivatives are synthesized using preformed symmetric anhydrides. This method is limited by the commercial availability of anhydrides but offers high yields (86% for succinyl-CoA).
Enzymatic Synthesis Strategies
4-Coumarate:CoA Ligase (4CL) Variants
Wild-type 4CL from Arabidopsis (At4CL2) and its mutant M293P/K320L catalyze adenosine polyphosphate synthesis in the absence of CoA, suggesting a promiscuous adenylation activity. The mutant exhibits a 10-fold lower Km for coumarate (15 µM) compared to the wild-type enzyme, enabling efficient CoA ester synthesis.
Malonyl-CoA Ligase (MatB)
MatB from Streptomyces coelicolor catalyzes ATP-dependent ligation of malonate and methylmalonate to CoA, producing malonyl-CoA (95% yield) and methylmalonyl-CoA (92% yield). Stereochemical analysis confirms MatB’s preference for the (R)-enantiomer of methylmalonyl-CoA.
Acyl-CoA Dehydrogenases (AcDHs)
Three AcDHs (AcdA, AcdB, AcdC) convert acyl-CoAs to enoyl-CoAs, enabling the synthesis of α,β-unsaturated derivatives. For example, butyryl-CoA is dehydrogenated to crotonyl-CoA with 90% efficiency.
Extraction and Purification from Biological Samples
Tissue Homogenization and Deproteinization
Rapid freezing of tissues in liquid nitrogen prevents CoA degradation. Homogenization in ice-cold PBS (pH 6.5–8) is followed by deproteinization using 10 kDa spin columns or perchloric acid. Neutralization with KOH or KHCO3 ensures pH stability.
Derivatization for HPLC Analysis
CoA is derivatized with bromobimane to form a fluorescent adduct, separated via reverse-phase HPLC, and quantified using a fluorescence detector (ex/em: 380/480 nm). This method detects CoA at concentrations as low as 0.2 nmol/µl.
Table 3: Comparison of CoA Quantification Methods
| Method | Sensitivity | Interference Sources |
|---|---|---|
| Fluorescent derivatization | 0.2 nmol/µl | Acyl-CoA thioesters |
| Enzymatic assay (Abcam) | 1 nmol/µl | ATP, NADH |
| Direct UV absorbance | 5 nmol/µl | Nucleic acids, proteins |
Q & A
Basic Research Questions
Q. How can coenzyme A(4-) be reliably identified in biological samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion mode for high specificity. Validate identification by comparing retention times and fragmentation patterns with synthetic standards. Cross-reference spectral libraries in databases like SciFinder or Reaxys to confirm structural integrity .
- Data Consideration : Include purity analysis reports and raw MS data quality checks (e.g., signal-to-noise ratios >10:1) to ensure accuracy .
Q. What experimental techniques quantify coenzyme A(4-) concentrations in cellular extracts?
- Methodological Answer : Enzymatic assays coupled with spectrophotometry (e.g., DTNB-based thiol quantification) or fluorometric detection (e.g., using dansyl chloride derivatives). Normalize results to total protein content via Bradford assays to account for sample variability .
- Statistical Note : Triplicate measurements with standard deviation error bars are essential to assess reproducibility .
Advanced Research Questions
Q. How to design a robust experiment to investigate coenzyme A(4-)’s role in lipid metabolism under hypoxic conditions?
- Experimental Design :
- Variables : Independent variables (oxygen levels: 1% vs. 21%), dependent variables (CoA(4-) concentration, acyl-CoA synthetase activity).
- Controls : Include wild-type vs. CoA-biosynthesis-deficient cell lines (e.g., CRISPR-edited panK mutants) .
- Data Collection : Use stable isotope-labeled precursors (e.g., ¹³C-pantothenate) to trace CoA(4-) biosynthesis via LC-MS/MS .
Q. How to resolve contradictions in reported coenzyme A(4-) binding affinities across studies?
- Analytical Approach :
- Source Analysis : Evaluate buffer conditions (pH, ionic strength) and assay types (ITC vs. SPR) that may alter binding measurements. For example, ITC may overestimate affinity in high-salt conditions .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, weighting studies by sample size and methodological rigor .
Q. What strategies validate the specificity of coenzyme A(4-) antibodies in immunoblotting?
- Methodological Answer :
- Preabsorption Controls : Preincubate antibodies with excess CoA(4-) or structurally similar analogs (e.g., acetyl-CoA) to test cross-reactivity.
- Genetic Validation : Compare blot signals in wild-type vs. CoA(4-)-deficient models (e.g., COASY knockout cells) .
- Data Presentation : Include negative control lanes and quantitative densitometry analysis in supplementary materials .
Q. How to optimize coenzyme A(4-) extraction protocols for metabolomic studies?
- Protocol Refinement :
- Extraction Solvents : Test methanol:water (80:20) vs. acetonitrile:isopropanol for metabolite stability. Methanol-based extraction preserves CoA(4-) but may co-precipitate lipids .
- Quenching : Rapid freeze-clamping (liquid N₂) minimizes enzymatic degradation during sample processing .
Data Analysis and Interpretation
Q. How to statistically analyze coenzyme A(4-)-dependent enzyme kinetics with non-linear trends?
- Analytical Framework :
- Model Fitting : Use GraphPad Prism to fit Michaelis-Menten curves with outlier detection (ROUT method, Q=1%).
- Error Propagation : Calculate combined uncertainties for Vmax and Kₘ using Monte Carlo simulations .
Q. What bioinformatics tools prioritize coenzyme A(4-)-related genes for functional validation?
- Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
